2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Catalog No.
S727281
CAS No.
103015-84-5
M.F
C9H5Cl2F6NO
M. Wt
328.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)anil...

CAS Number

103015-84-5

Product Name

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

IUPAC Name

2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Molecular Formula

C9H5Cl2F6NO

Molecular Weight

328.03 g/mol

InChI

InChI=1S/C9H5Cl2F6NO/c10-3-2-6(4(11)1-5(3)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2

InChI Key

PIANCHDAVNRLDV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(C(C(F)(F)F)F)(F)F)Cl)N

2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is a chemical compound with the molecular formula C9H5Cl2F6NOC_9H_5Cl_2F_6NO and a molecular weight of 328.04 g/mol. This compound features a dichloro substitution on the benzene ring and a hexafluoropropoxy group, which contributes to its unique properties. It is characterized by low solubility in water and moderate solubility in organic solvents, indicating its potential utility in various chemical applications .

There is no scientific literature available on the mechanism of action of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Without knowledge of its intended use or biological activity, it is impossible to speculate on its mechanism within a biological system.

  • Chlorine atoms: Chlorine substitution can introduce skin and respiratory irritation hazards.
  • Fluorine atoms: The presence of fluorine atoms suggests potential issues with chemical waste disposal due to environmental persistence.

The reactivity of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline can be attributed to its functional groups. The aniline moiety can undergo electrophilic aromatic substitution reactions due to the presence of the electron-donating amino group. Additionally, the chlorine atoms can participate in nucleophilic substitution reactions under appropriate conditions. The hexafluoropropoxy group may also engage in reactions typical of ethers and esters, such as hydrolysis or transesterification .

Research indicates that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline exhibits biological activity as an antimicrobial agent. It has been studied for its potential use in treating mycotic infections due to its ability to inhibit fungal growth. Furthermore, it has shown inhibitory effects on certain cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism in humans .

The synthesis of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline typically involves multi-step organic reactions:

  • Chlorination: The starting material (aniline derivative) undergoes chlorination at the 2 and 5 positions using chlorine gas or chlorinating agents.
  • Formation of Hexafluoropropoxy Group: This step may involve the reaction of an appropriate hexafluoropropanol derivative with the chlorinated aniline under acidic or basic conditions.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity .

This compound has several applications:

  • Antimicrobial Agent: Used in formulations for treating fungal infections.
  • Intermediates in Organic Synthesis: Serves as a building block for more complex organic molecules.
  • Research: Utilized in studies related to drug metabolism due to its interaction with cytochrome P450 enzymes .

Studies have shown that 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline interacts with specific cytochrome P450 enzymes. Its inhibition of CYP1A2 and CYP2C9 suggests potential implications for drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing safety profiles in therapeutic contexts .

Several compounds share structural similarities with 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
4-ChloroanilineChlorine substitution on anilineSimpler structure without fluorinated groups
2-Chloro-4-(trifluoromethyl)anilineTrifluoromethyl group instead of hexafluoropropoxyDifferent fluorinated substituent
4-Amino-2-chlorophenolAmino group on the para positionLacks fluorinated groups but retains biological activity
4-(Hexafluoropropyl)anilineHexafluoropropyl substitutionDifferent functional group leading to distinct properties

The uniqueness of 2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline lies in its specific combination of halogenated and fluorinated groups that enhance its biological activity and chemical reactivity compared to similar compounds .

XLogP3

4.8

GHS Hazard Statements

Aggregated GHS information provided by 154 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)
PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Modify: 2023-08-15

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